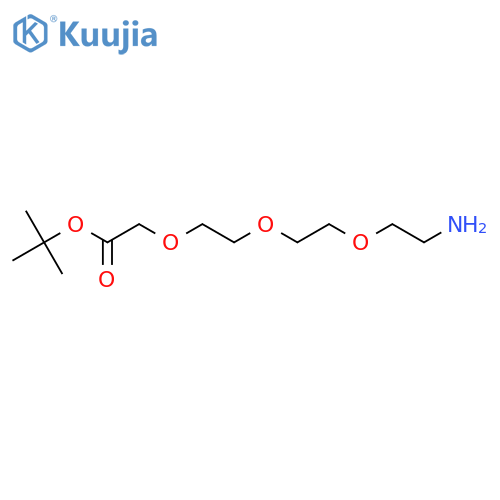Cas no 189808-70-6 (NH2-PEG3-C1-Boc)

NH2-PEG3-C1-Boc structure
商品名:NH2-PEG3-C1-Boc
CAS番号:189808-70-6
MF:C12H25NO5
メガワット:263.330604314804
MDL:MFCD30730374
CID:3046782
PubChem ID:87214787
NH2-PEG3-C1-Boc 化学的及び物理的性質
名前と識別子
-
- Amino-PEG3-CH2CO2-t-butyl ester
- NH2-PEG3-C1-Boc
- H2N-PEG3-CH2COOtBu
- tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate
- tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate
- H2N-PEG3-CH2COO-tBu
- Amino-PEG3-CH2CO2-t-butylester
- BP-23620
- 189808-70-6
- C70798
- Amine-PEG3-CH2COOtBu
- CS-0100052
- SY265035
- AKOS037649500
- EN300-7385421
- HY-128801
- BT-0130
- MFCD30730374
- SCHEMBL1232223
- DA-50418
-
- MDL: MFCD30730374
- インチ: 1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3
- InChIKey: OTTHWLFOQWLZKB-UHFFFAOYSA-N
- ほほえんだ: O(C(COCCOCCOCCN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 263.17327290 g/mol
- どういたいしつりょう: 263.17327290 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 12
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ぶんしりょう: 263.33
- トポロジー分子極性表面積: 80
NH2-PEG3-C1-Boc 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL567-50mg |
NH2-PEG3-C1-Boc |
189808-70-6 | 95% GC | 50mg |
226.0CNY | 2021-07-10 | |
| MedChemExpress | HY-128801-100mg |
NH2-PEG3-C1-Boc |
189808-70-6 | ≥98.0% | 100mg |
¥384 | 2024-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932331-1g |
Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 95%(GC) | 1g |
¥1,422.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932331-100mg |
Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 95%(GC) | 100mg |
¥315.00 | 2022-09-28 | |
| abcr | AB555821-1 g |
H2N-PEG3-CH2COO-tBu, 95%; . |
189808-70-6 | 95% | 1g |
€399.00 | 2023-06-14 | |
| Bestfluorodrug | YFL00174-1.0g |
tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 97% | 1.0g |
¥1500 | 2023-01-04 | |
| Bestfluorodrug | YFL00174-10.0g |
tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 97% | 10.0g |
¥7500 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170692-1g |
NH2-PEG3-C1-Boc |
189808-70-6 | 98% | 1g |
¥1730.00 | 2023-11-21 | |
| Chemenu | CM339281-1g |
NH2-PEG3-C1-Boc |
189808-70-6 | 95%+ | 1g |
$*** | 2023-03-29 |
NH2-PEG3-C1-Boc 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
189808-70-6 (NH2-PEG3-C1-Boc) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:189808-70-6)NH2-PEG3-C1-Boc

清らかである:99%
はかる:5g
価格 ($):577.0